6-Hydroxy-4,4,5,8-tetramethylchroman-2-one

Description

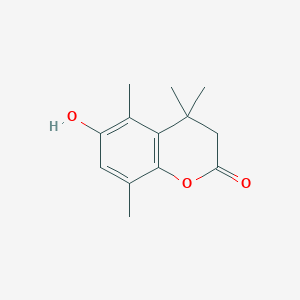

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (TMC2O) is a chromanone derivative characterized by a hydroxyl group at position 6 and methyl substituents at positions 4, 4, 5, and 8 (Figure 1). Its synthesis typically involves the Elbs persulfate oxidation of precursor lactones or ring-opening reactions using N-bromosuccinimide (NBS) . For instance, hydrolysis of lactone intermediates followed by persulfate-mediated oxidation yields TMC2O with moderate efficiency (35–63% yields) . The compound’s structure includes a fused pyranone ring in a distorted envelope conformation, stabilized by hydrogen bonds and π-interactions in its crystalline form .

TMC2O has demonstrated biological relevance as a cytochrome bc1 complex inhibitor, binding to the Qo pocket and disrupting electron transfer in fungal pathogens, akin to stigmatellin but with distinct binding kinetics . Its methyl substitution pattern enhances inhibitory potency compared to less-substituted congeners .

Properties

IUPAC Name |

6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-7-5-9(14)8(2)11-12(7)16-10(15)6-13(11,3)4/h5,14H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPDIBVNRXJOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346562 | |

| Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84945-00-6 | |

| Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in diethyl ether at 85°C for 12–24 hours. Methanesulfonic acid acts as a Brønsted acid catalyst, facilitating protonation of the quinone carbonyl group and enhancing electrophilicity for nucleophilic attack by 3,3-dimethylacrylic acid. Sodium hydrosulfite serves as a mild reducing agent, preventing over-oxidation of intermediates.

Key Parameters:

-

Molar Ratio : A 1:1 stoichiometry of 2,5-dimethylbenzoquinone to 3,3-dimethylacrylic acid is critical to minimize side products.

-

Catalyst Loading : 10 mol% methanesulfonic acid yields optimal conversion rates (≥80%).

-

Solvent Effects : Polar aprotic solvents like diethyl ether improve solubility of the quinone, while higher-boiling solvents (e.g., toluene) prolong reaction times without enhancing yields.

Yield and Purity:

Under optimized conditions, this method achieves a 59% isolated yield. The crude product is purified via recrystallization from a hexane/ethyl acetate mixture, yielding >95% purity by HPLC.

Bromination and Subsequent Functionalization

An alternative route involves bromination of this compound to form 7-bromo-6-hydroxy-4,4,5,8-tetramethylchroman-2-one, followed by reductive dehalogenation or cross-coupling reactions.

Bromination Protocol

The parent compound is dissolved in glacial acetic acid and treated with bromine (2.2 equivalents) at room temperature for 12 hours. The reaction mixture is concentrated under vacuum, and the residue is dissolved in methylene chloride for extraction with aqueous sodium thiosulfate to remove excess bromine.

Mechanistic Insights:

Bromination occurs regioselectively at the 7-position due to electron-donating effects of the adjacent hydroxyl group. The reaction proceeds via electrophilic aromatic substitution, with acetic acid stabilizing the bromonium ion intermediate.

Yield and Byproducts:

This step yields 70–75% of the brominated derivative. Major byproducts include dibrominated species (≤15%), which are removed via flash chromatography using silica gel and a hexane/ethyl acetate gradient.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate is subjected to Suzuki-Miyaura coupling with 4-aminophenylboronic acid pinacol ester to introduce an aryl group at the 7-position. This reaction employs bis(diphenylphosphino)ferrocene palladium(II) chloride and tetrakis(triphenylphosphine)palladium(0) as catalysts, with potassium carbonate as a base in a dioxane/ethanol/water/toluene solvent system.

Optimization Highlights:

Post-Reaction Processing:

The product is isolated via extraction with ethyl acetate, followed by recrystallization from benzene/hexane to afford 67% yield. Purity is confirmed by NMR and mass spectrometry.

Alternative Synthetic Pathways

Ring-Opening of this compound with N-Bromosuccinimide (NBS)

Treatment of the parent compound with NBS in carbon tetrachloride under UV light induces radical-mediated bromination at the benzylic position. This method, however, results in lower regioselectivity compared to electrophilic bromination.

Challenges:

Microwave-Assisted Synthesis

Recent advancements involve microwave irradiation to accelerate the cyclocondensation step. Using a 300 W microwave reactor, reaction times are reduced from 24 hours to 45 minutes, with comparable yields (55–58%).

Analytical Characterization

Critical data for verifying the structure and purity of this compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.26 g/mol | |

| Melting Point | 491–493 K | |

| NMR (CDCl₃) | δ 5.60 (br, 1H), 2.53 (s, 2H), 1.43 (s, 6H) | |

| IR (KBr) | 3493 cm⁻¹ (O–H), 1647 cm⁻¹ (C=O) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Mechanisms

The molecular formula of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is with a molecular weight of 220.26 g/mol. Its structure features a chromane core with a hydroxyl group at the 6-position, which is crucial for its antioxidant activity. The primary mechanism of action involves donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

Antioxidant Studies

This compound is widely used in antioxidant assays to evaluate the antioxidant capacity of other compounds. Its ability to scavenge free radicals makes it a standard reference in various studies assessing oxidative stress and its effects on cellular health.

Biological Research

The compound has been investigated for its role in reducing oxidative stress in cellular models. Studies have shown that it can protect cells from oxidative damage, making it a candidate for research in neurodegenerative diseases and other conditions associated with oxidative stress .

Pharmaceutical Applications

Research has explored the potential therapeutic effects of this compound in diseases related to oxidative damage, including cancer and neurodegenerative disorders. Its anti-inflammatory properties are also being studied for their implications in treating chronic inflammatory conditions .

Cosmetic Industry

Due to its antioxidant properties, this compound is utilized in the formulation of cosmetic products aimed at reducing skin aging and protecting against environmental stressors. Its stability and efficacy make it an attractive ingredient for skincare formulations.

Case Studies

Mechanism of Action

The primary mechanism of action of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing their harmful effects on cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Comparison of Chromanone Derivatives

Key Observations:

- Methyl Substitution : TMC2O’s 4,4,5,8-CH3 arrangement optimizes steric and electronic interactions for cytochrome bc1 inhibition. Incomplete methylation (e.g., β, γ, or δ congeners) reduces affinity, while additional groups (e.g., HPC’s C7-CH3) alter metabolic stability or fluorescence properties .

- Hydroxyl Position: The 6-OH group in TMC2O is critical for hydrogen bonding in enzymatic pockets. Its absence in 4,4,6,8-tetramethyl-2-chromanone likely abolishes target engagement .

Physicochemical Properties

- Solubility: TMC2O’s hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogues like 4,4,6,8-tetramethyl-2-chromanone.

- Crystallinity : TMC2O forms zigzag hydrogen-bonded chains in crystals, whereas analogues with varied substituents (e.g., 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one) exhibit weaker intermolecular interactions .

Biological Activity

6-Hydroxy-4,4,5,8-tetramethylchroman-2-one (commonly referred to as "TMC") is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's properties, mechanisms of action, and its implications in various fields of medicine and pharmacology.

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- CAS Number : 84945-00-6

- Structure : TMC belongs to the class of chromanones, which are characterized by a chromane core with a hydroxyl group at the 6-position.

Antioxidant Activity

TMC exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Anticancer Properties

Research indicates that TMC possesses notable anticancer activity. In vitro studies have demonstrated that TMC can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : TMC was evaluated against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxicity.

A study reported that TMC's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 25 |

Anti-inflammatory Effects

TMC has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are critical in inflammatory responses .

- Antioxidant Mechanism : TMC acts by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.

- Apoptotic Pathway Activation : The compound induces apoptosis in cancer cells via mitochondrial pathways and caspase activation.

- Cytokine Modulation : TMC downregulates inflammatory cytokine production through inhibition of NF-kB activation.

Case Studies

- In Vivo Study on Cancer Models : A study involving xenograft models showed that TMC significantly reduced tumor size in mice bearing human tumor cells. The treatment led to a decrease in tumor weight by approximately 40% compared to control groups .

- Diabetes Management : Preliminary research suggests that TMC may improve insulin sensitivity and reduce blood glucose levels in diabetic models, indicating potential use in managing diabetes .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis of chromanone derivatives typically involves cyclization and hydroxylation steps. For example, substituted chromanones are synthesized via acid-catalyzed condensation of phenolic precursors with ketones. Key parameters to optimize include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .

- Temperature control : Reaction yields improve under reflux conditions (e.g., 80–100°C in methanol or DMF) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can analytical methods validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Assign protons and carbons using ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 5.3–6.8 ppm for aromatic protons) and ¹³C NMR (δ 170–180 ppm for carbonyl carbons) .

- FTIR : Confirm hydroxyl (broad ~3200 cm⁻¹) and ketone (sharp ~1680 cm⁻¹) functional groups .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., antioxidant enzymes or receptors) .

- In vitro assays : Test antioxidant activity via DPPH/ABTS radical scavenging assays (IC₅₀ values) or enzyme inhibition studies (e.g., COX-2) with dose-response curves .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS .

- Mutagenesis studies : Compare activity in wild-type vs. mutant enzyme strains to identify critical binding residues .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., 0.6 mg/mL vs. 0.09 mg/mL in water ) may arise from:

- pH dependence : Characterize solubility across pH 2–10 using shake-flask methods with UV-Vis quantification .

- Polymorphism : Screen for crystalline vs. amorphous forms via DSC and PXRD .

- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can researchers assess the compound’s toxicity profile in cellular and organismal models?

Methodological Answer:

- In vitro cytotoxicity : Use MTT/WST-1 assays on human cell lines (e.g., HepG2, HEK293) to determine IC₅₀ values .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and comet assays (DNA damage in mammalian cells) .

- In vivo models : Administer graded doses (10–100 mg/kg) to rodents, monitoring serum biomarkers (ALT, AST) and histopathology .

Q. What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

Q. How can isotopic labeling or advanced spectroscopic techniques clarify the compound’s metabolic fate?

Methodological Answer:

- ¹³C/²H labeling : Synthesize isotopologs to trace metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .

- NMR-based metabolomics : Profile urine or plasma samples to identify phase I/II metabolites .

- High-resolution MS : Use Q-TOF systems to resolve complex fragmentation patterns .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for antioxidant activity) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Standardized protocols : Adopt OECD guidelines for assays (e.g., fixed incubation times, solvent controls) to minimize variability .

- Dose-response validation : Replicate experiments with independent batches to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.